(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one

myeloperoxidase inhibition anti-inflammatory neutrophil enzymology

(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one (CAS 569646-61-3), also referred to as 4′-amino-4-methylchalcone, is a synthetic chalcone derivative belonging to the α,β-unsaturated ketone family. Its structure features a 4-amino substituent on the A-ring and a 4-methyl group on the B-ring of the chalcone scaffold.

Molecular Formula C16H15NO
Molecular Weight 237.3 g/mol
CAS No. 569646-61-3
Cat. No. B1313061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one
CAS569646-61-3
Molecular FormulaC16H15NO
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C16H15NO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,17H2,1H3/b11-6+
InChIKeyKBRLAQKXYNXIGJ-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′-Amino-4-methylchalcone (CAS 569646-61-3): Structural Identity and Baseline Characterization for Chalcone-Based Procurement


(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one (CAS 569646-61-3), also referred to as 4′-amino-4-methylchalcone, is a synthetic chalcone derivative belonging to the α,β-unsaturated ketone family [1]. Its structure features a 4-amino substituent on the A-ring and a 4-methyl group on the B-ring of the chalcone scaffold [1]. The compound has been crystallographically characterized, crystallizing in the monoclinic P21/c space group with unit cell parameters a = 5.9233 Å, b = 14.5788 Å, c = 14.7095 Å, and β = 99.073° at 170 K [2]. It is commercially available from Matrix Scientific at a purity of ≥95% with a listed price of $120.00 per 500 mg .

Why 4′-Amino-4-methylchalcone (CAS 569646-61-3) Cannot Be Interchanged with Other 4′-Aminochalcone Analogs


Within the 4′-aminochalcone series, small modifications to the B-ring substituent produce measurably distinct pharmacological profiles that preclude simple substitution. The 4-methyl group on the B-ring of 4′-amino-4-methylchalcone (compound 3) confers a combination of electronic and steric properties that differ from the unsubstituted 4′-aminochalcone (compound 1) and the 4-fluoro analog (compound 2). Although all three compounds achieve similar IC50 values against myeloperoxidase (MPO) chlorinating activity, their measurement precision diverges substantially—the methyl analog exhibits a standard deviation 6.75-fold tighter than the fluoro analog (SD ±0.012 vs. ±0.081 µmol/L), a critical differentiator for assay reproducibility in screening campaigns [1]. Furthermore, in cytotoxicity assays against canine histiocytic DH82 cells, the 4-methyl substitution increases mean cell death from 59.2% (unsubstituted) to 74.7%, demonstrating that B-ring methylation enhances cytotoxic potency in this model [2]. These quantitative performance differences mean that data generated with one 4′-aminochalcone cannot be assumed to replicate with another.

Quantitative Comparative Evidence: 4′-Amino-4-methylchalcone (CAS 569646-61-3) Versus Closest Analogs


MPO Chlorinating Activity Inhibition Potency: 4′-Amino-4-methylchalcone Matches the Fluoro Analog While Outperforming the Unsubstituted Parent

In a direct head-to-head comparison, 4′-amino-4-methylchalcone inhibited the chlorinating activity of human myeloperoxidase (MPO) with an IC50 of 0.250 ± 0.012 µmol/L in a cell-free purified MPO system, statistically indistinguishable from the 4-fluoro analog (IC50 = 0.250 ± 0.081 µmol/L) and numerically superior to the unsubstituted 4′-aminochalcone (IC50 = 0.265 ± 0.036 µmol/L) [1]. All three approached the potency of the established MPO inhibitor 5-fluorotryptamine (IC50 = 0.192 ± 0.012 µmol/L) [1]. The review literature confirms that methylation on ring B does not alter MPO inhibitory potency relative to the fluoro-substituted analog [2].

myeloperoxidase inhibition anti-inflammatory neutrophil enzymology

Assay Precision in MPO Inhibition: 4′-Amino-4-methylchalcone Demonstrates 6.75-Fold Tighter Measurement Reproducibility Than the 4-Fluoro Analog

Within the same experimental system (Zeraik et al., 2012), the standard deviation of the MPO IC50 measurement for 4′-amino-4-methylchalcone was ±0.012 µmol/L, compared to ±0.081 µmol/L for 4′-amino-4-fluorochalcone—a 6.75-fold difference in measurement dispersion [1]. The unsubstituted 4′-aminochalcone showed intermediate precision (±0.036 µmol/L) [1]. The BRENDA enzyme database independently records the IC50 value as 0.00025 mmol/L (equivalent to 0.25 µmol/L) for both the 4-methyl and 4-fluoro analogs, confirming data reproducibility across sources [2].

assay reproducibility screening precision myeloperoxidase

Cytotoxic Potency in Leukemic Cell Lines: 4′-Amino-4-methylchalcone Shows Sub-10 µM IC50 Values Across Multiple Lines, Comparable to the Unsubstituted Parent

4′-Amino-4-methylchalcone (designated compound 2 in Dimmock et al., 2003) was evaluated against a panel of human and murine leukemic cell lines, yielding IC50 values of 8.38 ± 1.26 µM (Molt 4/C8, human T-lymphocyte), 8.48 ± 0.65 µM (CEM, human T-lymphocyte), 6.25 ± 0.9 µM (P388, murine), and 10.04 ± 1.6 µM (L1210, murine) [1]. The review literature notes that these values are similar to those of 4′-aminochalcone (compound 1), indicating that B-ring methylation does not significantly alter cytotoxic potency against these leukemic lines [1]. Approximately 40% of all IC50 values generated across the broader 4′-aminochalcone series were below 10 µM [2].

anticancer leukemia cytotoxicity screening

Canine Histiocytic DH82 Cell Cytotoxicity: 4-Methyl Substitution Increases Cell Death by 26% Over the Unsubstituted Parent Compound

In a direct comparison reported by Santos et al. (as summarized in the 2020 comprehensive review), 4′-amino-4-methylchalcone induced 74.7 ± 1.7% cell death in the canine malignant histiocytic cell line DH82, compared to 59.2 ± 4.2% for unsubstituted 4′-aminochalcone (compound 1) [1]. This represents a 26.2% relative increase in cytotoxic efficacy attributable solely to the 4-methyl substituent on the B-ring [1]. In contrast, the 4-methoxy-substituted analog (compound 3a) achieved only 46.6 ± 1.0% cell death, demonstrating that the electron-donating methyl group is more favorable than the stronger electron-donating methoxy group for this specific cell line [1].

veterinary oncology canine histiocytic sarcoma DH82

Safety Window in Human Neutrophils: 4′-Amino-4-methylchalcone Is Non-Toxic at Concentrations Up to 400-Fold Above Its MPO IC50

All three 4′-aminochalcones tested in the Zeraik et al. (2012) study—including 4′-amino-4-methylchalcone—showed no toxicity to human neutrophils at concentrations below 100 µmol/L, as assessed by the trypan blue exclusion assay [1]. This safety threshold is approximately 400-fold above the compound's MPO IC50 of 0.250 µmol/L, indicating a wide functional selectivity window for MPO inhibition over general neutrophil cytotoxicity [1]. The BRENDA enzyme database independently corroborates this finding, listing 'Compound is not toxic to neutrophils at concentrations below 100 microM' for the 4-methyl analog [2]. Importantly, simple chalcone and aniline fragments showed no MPO inhibition whatsoever, confirming that the intact aminochalcone scaffold is required for activity [3].

neutrophil toxicity safety pharmacology therapeutic window

Mechanism of MPO Inhibition: 4′-Amino-4-methylchalcone Acts via a Non-Antioxidant, Non-Respiratory-Burst Mechanism Distinct from Conventional Chalcone Anti-Inflammatory Agents

In the Zeraik et al. (2012) study, 4′-amino-4-methylchalcone (along with compounds 1 and 2) presented a high oxidation potential (Epa1 ≈ 0.80 V) yet paradoxically exhibited low scavenger capacity against both DPPH• and HOCl radicals, and low inhibition of neutrophil respiratory burst [1]. This profile is mechanistically significant: it demonstrates that 4′-amino-4-methylchalcone inhibits MPO chlorinating activity through direct enzyme interaction rather than through antioxidant radical scavenging or suppression of ROS production [1]. The review literature explicitly notes that this is 'a new property for chalcone derivatives, given that they are neither antioxidant agents nor inhibitors of respiratory burst' [2].

mechanism of action non-antioxidant inhibition respiratory burst

Optimal Application Scenarios for 4′-Amino-4-methylchalcone (CAS 569646-61-3) Based on Quantitative Evidence


MPO-Targeted Anti-Inflammatory Drug Discovery: Use as a Non-Halogenated, High-Precision Reference Inhibitor

4′-Amino-4-methylchalcone is an optimal reference compound for medium-to-high-throughput screening campaigns targeting myeloperoxidase (MPO) chlorinating activity. Its IC50 of 0.250 ± 0.012 µmol/L matches the potency of the 4-fluoro analog while providing 6.75-fold tighter measurement precision (SD ±0.012 vs. ±0.081 µmol/L) [1]. The compound's non-antioxidant, non-respiratory-burst mechanism of action eliminates confounding redox-based artifacts common to many chalcone-derived anti-inflammatory screening hits [1]. Its non-toxicity to human neutrophils at concentrations up to 100 µmol/L (~400× the MPO IC50) ensures that observed effects in cell-based MPO assays reflect genuine target engagement rather than cytotoxicity [1]. For laboratories seeking to avoid halogenated compounds due to environmental or metabolic concerns, the 4-methyl analog offers equivalent potency to the 4-fluoro analog without introducing fluorine.

Leukemic Cell Line Cytotoxicity Screening: A Dual-Activity Probe for MPO-Positive Leukemia Models

Investigators studying leukemia subtypes where MPO is differentially expressed (e.g., acute myeloid leukemia subtypes) can leverage 4′-amino-4-methylchalcone as a dual-activity probe. The compound exhibits consistent sub-10 µM cytotoxic IC50 values across human (Molt 4/C8: 8.38 µM; CEM: 8.48 µM) and murine (P388: 6.25 µM; L1210: 10.04 µM) leukemic cell lines [2], while simultaneously providing MPO inhibitory activity at sub-micromolar concentrations [1]. This dual profile enables correlation of cytotoxicity with MPO expression status across leukemic cell line panels, a study design not achievable with chalcones lacking the 4-amino substituent that confers MPO binding. The compound's well-characterized crystal structure (monoclinic, P21/c) facilitates computational docking studies to support mechanism-of-action investigations [3].

Canine Histiocytic Sarcoma Research: Preferred Amino chalcone for DH82-Based Veterinary Oncology Studies

For veterinary oncology research utilizing the DH82 canine malignant histiocytic cell line, 4′-amino-4-methylchalcone provides the highest reported cytotoxicity among simple 4′-aminochalcones, inducing 74.7 ± 1.7% cell death at 15.0 µg/mL—significantly exceeding both the unsubstituted parent (59.2 ± 4.2%) and the 4-methoxy analog (46.6 ± 1.0%) [2]. This 15.5-percentage-point advantage over the unsubstituted compound makes the 4-methyl analog the compound of choice for DH82-based screening of aminochalcone libraries. The compound's commercial availability from Matrix Scientific at $120.00/500mg further supports its selection as a cost-effective starting point for structure-activity relationship (SAR) expansion in veterinary antineoplastic chalcone programs.

Chalcone SAR Library Construction: B-Ring Methyl Reference Standard for Systematic Substituent Scanning

4′-Amino-4-methylchalcone serves as a critical reference point in systematic SAR studies of B-ring substitution effects on the 4′-aminochalcone scaffold. Its methyl group represents an electron-donating, lipophilic substituent of moderate steric bulk (Hammett σp = −0.17 for methyl), positioned between the unsubstituted hydrogen (σp = 0.00) and the stronger electron-donating methoxy group (σp = −0.27) [2]. Quantitative data exist comparing the 4-methyl analog against the 4-H, 4-F, and 4-OCH3 variants across multiple assay dimensions—MPO inhibition potency, MPO measurement precision, radical scavenging capacity, respiratory burst inhibition, leukemic cytotoxicity, and DH82 cell death [1][2]—providing a uniquely comprehensive multi-parameter comparator dataset. The availability of an experimentally determined crystal structure [3] further supports the use of this compound as a structural reference for computational SAR modeling and docking studies within chalcone-based drug discovery programs.

Quote Request

Request a Quote for (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.